molecular formula C8H6BrNO2S B12835802 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B12835802
M. Wt: 260.11 g/mol
InChI Key: AIKGKRKSYRMDMT-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of a thieno[3,2-b]pyrrole precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but lacks the bromine atom.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a pyridine ring instead of a thieno ring.

    Thieno[3,2-b]pyridine-6-carboxylic acid: Similar core structure but with different substituents.

Uniqueness

3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thieno[3,2-b]pyrrole core. This combination of functional groups allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H6BrNO2S/c1-3-5(8(11)12)10-6-4(9)2-13-7(3)6/h2,10H,1H3,(H,11,12)

InChI Key

AIKGKRKSYRMDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1SC=C2Br)C(=O)O

Origin of Product

United States

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